molecular formula C12H8BrClO3 B454937 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438219-24-0

5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B454937
CAS No.: 438219-24-0
M. Wt: 315.54g/mol
InChI Key: FRTHNPVVIYLESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C12H8BrClO3 and a molecular weight of 315.55 g/mol . It is characterized by the presence of a furan ring substituted with a bromo-chlorophenoxy group and an aldehyde functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with 4-bromo-2-chlorophenol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the furan ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and chloro substituents on the phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carboxylic acid.

    Reduction: 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde
  • 5-[(4-Bromophenoxy)methyl]furan-2-carbaldehyde
  • 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde

Uniqueness

5-[(4-Bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde is unique due to the presence of both bromo and chloro substituents on the phenoxy group, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can provide distinct chemical and biological properties compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTHNPVVIYLESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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